N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of a mesitylpiperazine moiety attached to a sulfonyl group, which is further connected to a phenylacetamide structure
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to exhibit analgesic activity, suggesting potential targets could be pain receptors or pathways .
Mode of Action
It has been reported that n-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide, a compound in the same series, exhibited good analgesic activity comparable or superior to paracetamol
Biochemical Pathways
Given the reported analgesic activity of related compounds, it’s plausible that this compound may influence pathways related to pain perception and signal transduction .
Result of Action
Based on the reported analgesic activity of related compounds, it can be inferred that the compound may have an effect on reducing pain signals at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide typically involves the following steps:
Formation of Mesitylpiperazine: Mesitylpiperazine is synthesized by reacting mesityl chloride with piperazine under basic conditions.
Sulfonylation: The mesitylpiperazine is then sulfonylated using a sulfonyl chloride derivative to form the sulfonylated intermediate.
Acetylation: The final step involves the acetylation of the sulfonylated intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the sulfonyl group.
Scientific Research Applications
N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
- N-(4-((4-((isatinyl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Uniqueness
N-(4-((4-mesitylpiperazin-1-yl)sulfonyl)phenyl)acetamide is unique due to the presence of the mesitylpiperazine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-[4-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-13-16(2)21(17(3)14-15)23-9-11-24(12-10-23)28(26,27)20-7-5-19(6-8-20)22-18(4)25/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRXDEHRPWJCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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